molecular formula C9H10N4O B7899986 [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No. B7899986
M. Wt: 190.20 g/mol
InChI Key: RLFAUNNPIRJNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polynuclear Copper(II) Complexes : Bazhina et al. (2019) explored the reaction of Cu(NO3)2 with a Schiff-base ligand containing pyridyl and 1,2,4-triazolyl rings. They found that the reaction leads to the formation of unusual polynuclear copper(II) complexes which could have potential applications in materials science and magnetism due to their unique metal core and antiferromagnetic properties (Bazhina et al., 2019).

  • Solvent-Dependent Polymorphism : Mazur et al. (2008) investigated a case of solvent-dependent polymorphism in a compound structurally similar to [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol. They found that the compound crystallizes in different forms based on the solvent used, which can be relevant in the development of new pharmaceuticals and materials with specific crystalline properties (Mazur et al., 2008).

  • Reactivity Studies with Rhenium(I) Complexes : Anderson et al. (2013) synthesized a series of electronically tuned fac-Re(CO)3Cl pyridyl-1,2,3-triazole complexes, characterizing them through various spectroscopic and computational techniques. This study contributes to the understanding of the electronic properties of such complexes, which is essential for their potential applications in catalysis and molecular electronics (Anderson et al., 2013).

  • S-Nucleosides Synthesis : Zhang et al. (2008) described the synthesis of new S-nucleosides of 5-(4-pyridyl)-4-aryl-4H-1,2,4-triazole-3-thiols. This research is significant for the development of novel compounds with potential applications in medicinal chemistry and drug design (Zhang et al., 2008).

  • Corrosion Inhibition on Mild Steel : Ma et al. (2017) studied the use of 1,2,4-triazole derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research demonstrates that such compounds can effectively protect metal surfaces from corrosion, which is crucial in industrial applications (Ma et al., 2017).

properties

IUPAC Name

(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFAUNNPIRJNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol
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[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol
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[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol
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[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol

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